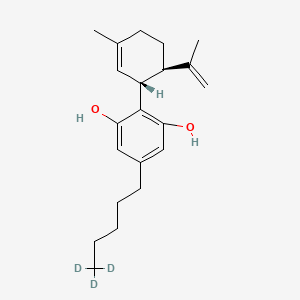
Cannabidiol-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cannabidiol-d3 (CRM) is a deuterium-labeled form of cannabidiol, a non-psychoactive phytocannabinoid found in the Cannabis sativa plant. This compound is primarily used as a certified reference material in analytical chemistry, particularly for the quantification of cannabidiol in various samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cannabidiol-d3 involves the incorporation of deuterium atoms into the cannabidiol molecule. This is typically achieved through the hydrogenation of cannabidiol in the presence of deuterium gas. The reaction conditions often include a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol. The reaction is carried out under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The final product is then subjected to rigorous quality control measures to certify it as a reference material.
Chemical Reactions Analysis
Types of Reactions: Cannabidiol-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cannabidiolic acid-d3.
Reduction: It can be reduced to form tetrahydrocannabinol-d3.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Cannabidiolic acid-d3.
Reduction: Tetrahydrocannabinol-d3.
Substitution: Various alkyl or acyl derivatives of this compound.
Scientific Research Applications
Cannabidiol-d3 is extensively used in scientific research across various fields:
Chemistry: As an internal standard in the quantification of cannabidiol in complex mixtures using GC-MS or LC-MS.
Biology: To study the metabolic pathways and biotransformation of cannabidiol in biological systems.
Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of cannabidiol.
Mechanism of Action
Cannabidiol-d3, like cannabidiol, interacts with the endocannabinoid system in the human body. It primarily acts on cannabinoid receptors (CB1 and CB2) and influences various signaling pathways. The deuterium labeling does not significantly alter its mechanism of action but allows for more precise tracking and quantification in research studies.
Comparison with Similar Compounds
Cannabidiol (CBD): The non-labeled form of Cannabidiol-d3.
Tetrahydrocannabinol (THC): Another major phytocannabinoid with psychoactive properties.
Cannabidiolic Acid (CBDA): The acidic precursor of cannabidiol.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it an invaluable tool in analytical chemistry. It provides more accurate and reliable quantification of cannabidiol in various samples, aiding in research and quality control processes.
Properties
Molecular Formula |
C21H30O2 |
|---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-(5,5,5-trideuteriopentyl)benzene-1,3-diol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-13,17-18,22-23H,2,5-10H2,1,3-4H3/t17-,18+/m0/s1/i1D3 |
InChI Key |
QHMBSVQNZZTUGM-GBXVFRIQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















